

Comparative Overview of Safety-Catch Linkers

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Compound Focus: Fmoc-Dbz(o-Alloc)-OH

CAS No.: 2143465-53-4

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The table below summarizes the key characteristics of major SCL types.

Linker Type	Activation Mechanism	Cleavage Conditions	Compatible Chemistry	Key Features & Applications
Kenner Sulfonamide [1]	N-alkylation (e.g., with CH ₂ N ₂ or ICH ₂ CN)	Nucleophiles (amines, hydroxide, hydrazine)	Boc and Fmoc	First SCL; versatile for C-terminal functionalization (acids, amides, hydrazides) [1].
Ellman Sulfonamide [1]	N-alkylation (e.g., with ICH ₂ CN)	Nucleophiles (including hindered amines)	Boc and Fmoc	Enhanced reactivity over Kenner linker; suitable for solid-phase organic synthesis beyond peptides [1].
Reductive Acidolysis (Mmsb/Mmtb) [1]	Reduction (sulfoxide to thioether)	Acid (e.g., TFA)	Boc and Fmoc	Stability switched by redox reaction; compatible with both major strategies [1].
Base-Labile (ETB Linker) [2]	Oxidation (thioether to sulfone)	Base (secondary amines, β-elimination)	Boc and Fmoc	Enables cleavage without strong acid; useful for acid-sensitive peptides [2].

Experimental Protocols for Key Linkers

Kenner and Ellman Sulfonamide Linkers

The core experimental steps for these sulfonamide-based linkers are similar, differing mainly in the alkylating agent used for activation [1].

- **Activation:** Treat the peptide-resin with a solution of an alkylating agent. The original Kenner protocol uses **diazomethane (CH₂N₂) in diethyl ether/acetone** [1]. The improved Ellman protocol uses **iodoacetonitrile (ICH₂CN)** in DMF, which is safer and yields a more reactive intermediate [1].
- **Cleavage:** After activation, the peptide is cleaved by treating the resin with a **nucleophile**.
 - **Aminolysis:** Use 0.5 M ammonia or another amine in dioxane to yield C-terminal amides [1].
 - **Hydrazinolysis:** Use hydrazine in methanol to yield C-terminal hydrazides, useful for native chemical ligation [1].

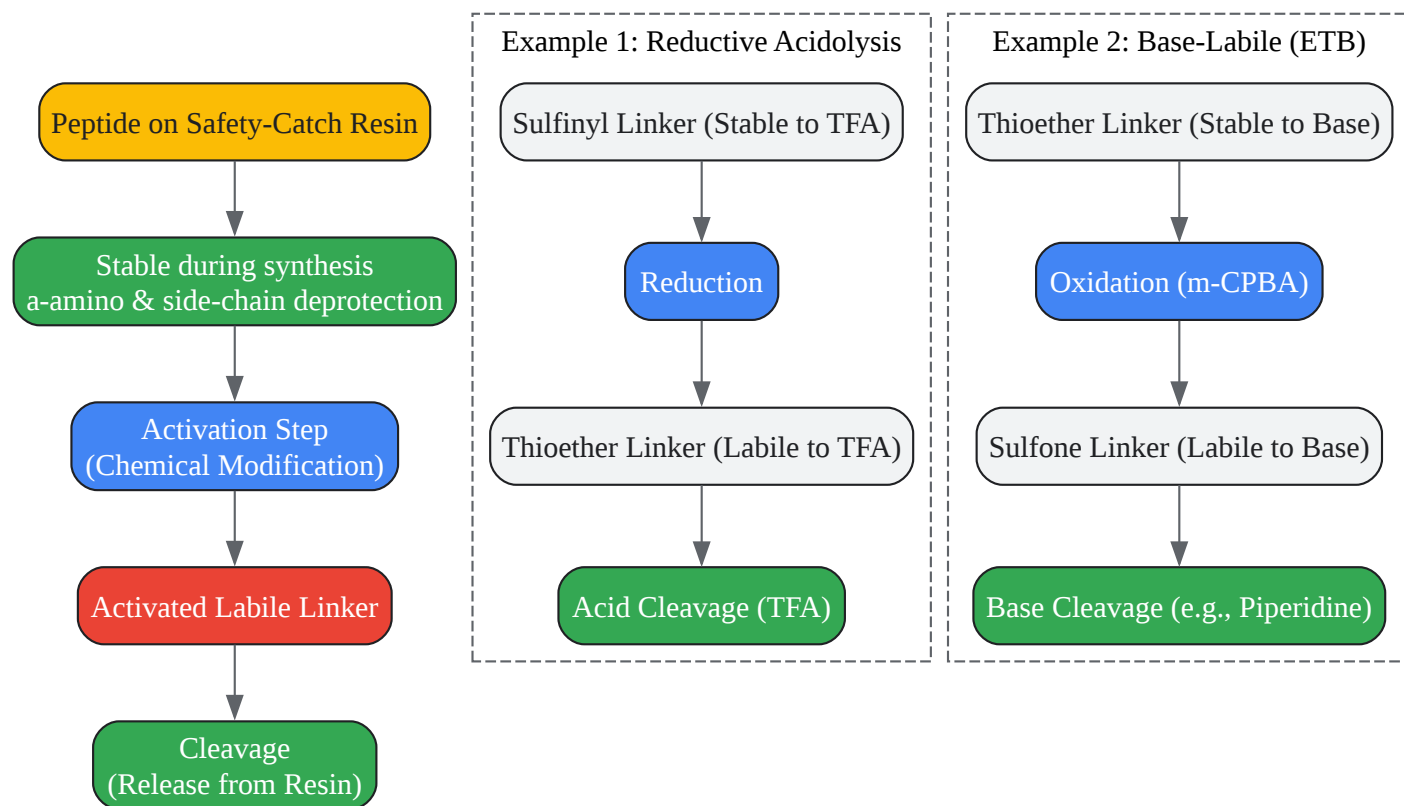
Base-Labile ETB Linker

This newer linker is activated by oxidation and cleaved by a base, providing an alternative to acid cleavage [2].

- **Activation (Oxidation):** Treat the peptide-resin with **meta-chloroperoxybenzoic acid (m-CPBA)** in dichloromethane (DCM). The optimal condition from recent research is **2 equivalents of m-CPBA for 30 minutes**, which achieves complete conversion of the sulfide to the sulfone without significant side reactions [2].
- **Cleavage (β-Elimination):** Treat the activated resin with a **secondary amine** like piperidine or diethylamine. The mechanism is a base-induced β-elimination that releases the peptide, often as a C-terminal acid [2].

Safety-Catch Linker Workflow

The following diagram illustrates the general concept and two specific chemical mechanisms for SCLs.



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Research Applications and Selection Guide

Choosing the right SCL depends on your specific synthetic goals.

- **Synthesize Peptide Hydrazides/Amides:** The **Kenner/Ellman sulfonamide** linkers are the classic choice, as they are specifically designed for cleavage by nucleophiles to generate these functionalities [1].
- **Minimize Strong Acid Use:** The **base-labile ETB linker** is an excellent development, allowing for a final cleavage step under basic conditions instead of TFA [2].
- **Maximize Orthogonality in Complex Synthesis:** The **reductive acidolysis (Mmsb/Mmtb) linker** is highly valuable. Its stability allows you to use both Boc and Fmoc chemistry in the same synthesis, and cleavage is triggered by a different mechanism (reduction) [1].

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References

1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [pmc.ncbi.nlm.nih.gov]
2. Base-Labile Safety-Catch Linker: Synthesis and ... [pmc.ncbi.nlm.nih.gov]

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